![molecular formula C22H23N3O3 B2807024 1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-60-8](/img/structure/B2807024.png)

1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

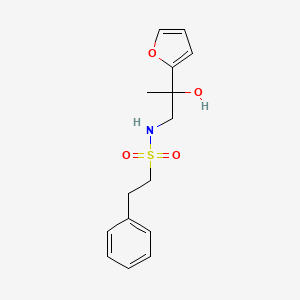

The compound “1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with a phenyl group (a ring of six carbon atoms, typical in many organic compounds) and a 3,4-dimethoxyphenyl group (a phenyl group with two methoxy (O-CH3) groups attached). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains a pyrrolopyrazine ring, which is a type of fused heterocyclic ring (a ring containing non-carbon atoms, in this case, nitrogen). This ring is likely planar or nearly planar due to the nature of the atoms involved. The compound also contains phenyl rings, which are planar, and amide functionality, which can participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amide could potentially undergo hydrolysis under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, and the heterocyclic ring might also have unique reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings and a heterocyclic ring could contribute to its stability and potentially its solubility in organic solvents. The amide functionality could allow for hydrogen bonding, which might influence its solubility in water and its melting and boiling points .Scientific Research Applications

NF-κB Inhibition:

- The compound can serve as an NF-κB inhibitor, which is crucial in anticancer drug research . NF-κB plays a central role in regulating inflammation and cell survival, making it an attractive target for cancer therapy.

- Retinoid nuclear modulators derived from this compound are essential for treating metabolic and immunological diseases . These agents regulate gene expression and cellular differentiation, impacting various physiological processes.

- Lipopolysaccharide (LPS)-induced inflammatory mediators derived from this compound may have a beneficial impact on brain disorders where neuroinflammation involving microglial activation plays a crucial role . Such modulation could potentially contribute to neuroprotective strategies.

Antitumor Activity

Researchers have discovered derivatives of this compound with potent antitumor activity. For instance:

[1,2,4]triazolo[4,3-a]pyrazine Derivatives:- Among these derivatives, one compound (22i) exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . Its IC50 values were impressive, making it a promising candidate for further investigation.

Organic Synthesis and Catalysis

The compound’s unique structure has been harnessed in green chemistry protocols:

Michael Addition Reactions:- Researchers have used ionic organic solids as catalysts for the Michael addition of N-heterocycles to chalcones, leading to the preparation of this compound . The methodology demonstrates good green metrics, emphasizing sustainability.

Fungicide, Bactericide, and Herbicide Formulations

3-aryl-3-triazolylpropiophenones, related to this compound, have been described as efficient components in formulations for controlling fungi, bacteria, and weeds . Their potential impact on agriculture and environmental protection is noteworthy.

Atom-Efficient Synthetic Protocols

The aza-Michael reaction, a synthetic tool of great importance, provides access to β-aminocarbonyl derivatives. This transformation, which involves the compound, is atom-efficient and valuable for drug synthesis .

Antimicrobial Agents

In the search for new antimicrobial agents, copper-catalyzed azide–alkyne cycloaddition has been employed to synthesize 1,4-disubstituted 1,2,3-triazole–imidazo[1,2-a]pyrazine conjugates . These compounds hold promise for combating microbial infections.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the 18-kDa translocator protein (TSPO) . TSPO is an 18-kDa carrier protein with five transmembrane domains localized on the outer mitochondrial membrane of steroid-producing cells of the nervous system . The transport of cholesterol to the inner mitochondrial membrane, which provides the biosynthesis of neurosteroids, is the main function of TSPO .

Mode of Action

The compound interacts with TSPO, leading to the activation of cholesterol transfer and an increase in the biosynthesis of neurosteroids . Neurosteroids have a specific binding site on the GABA A receptor , the interaction with which increases the frequency of the chloride channel opening, which enhances the inhibition of the transmission of nervous excitation . The anxiolytic effect of neurosteroids is free from the undesirable effects of benzodiazepines .

Biochemical Pathways

The compound affects the pathway involving the transport of cholesterol to the inner mitochondrial membrane . This process is crucial for the biosynthesis of neurosteroids . The compound’s interaction with TSPO leads to an increase in neurosteroid biosynthesis , which in turn affects the functioning of the GABA A receptor .

Pharmacokinetics

The synthesized compounds have been reported to have a favorable profile of admet characteristics , which determines their prospects for development as medicines .

Result of Action

The compound’s action results in an increase in the biosynthesis of neurosteroids . This leads to an enhancement in the inhibition of the transmission of nervous excitation . An anxiolytic activity was detected in eight compounds at doses of 0.1–5.0 mg/kg with intraperitoneal administration under conditions of emotional stress .

properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-27-19-11-10-16(15-20(19)28-2)21-18-9-6-12-24(18)13-14-25(21)22(26)23-17-7-4-3-5-8-17/h3-12,15,21H,13-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDRZHXQSFNNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2806945.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2806951.png)

![2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine](/img/structure/B2806952.png)

![2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![11,13-Dimethyl-6-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2806962.png)

![2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B2806963.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2806964.png)